N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)furan-2-carboxamide
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Overview
Description
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)furan-2-carboxamide is an organic compound belonging to the class of 2,3-diphenylfurans These compounds are characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions
Preparation Methods
The synthesis of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution reactions: Phenyl groups are introduced at the C2 and C3 positions of the furan ring.
Formation of the pyrimidine ring: This involves the reaction of the furan derivative with suitable reagents to form the pyrimidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)glycine: This compound has a glycine group instead of a carboxamide group.
2-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)ethanol: This compound has an ethanol group instead of a carboxamide group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15N3O3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C23H15N3O3/c27-22(17-12-7-13-28-17)26-21-19-18(15-8-3-1-4-9-15)20(16-10-5-2-6-11-16)29-23(19)25-14-24-21/h1-14H,(H,24,25,26,27) |
InChI Key |
WPEKBXZMGDAHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NC(=O)C4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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